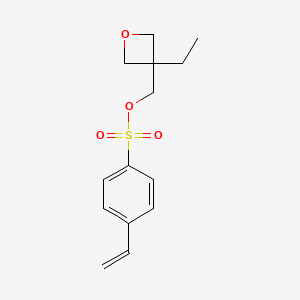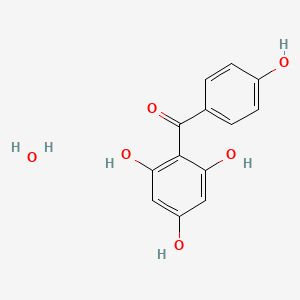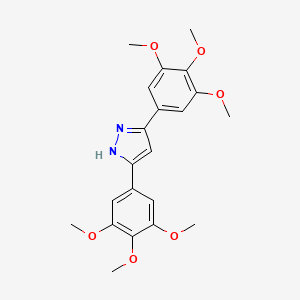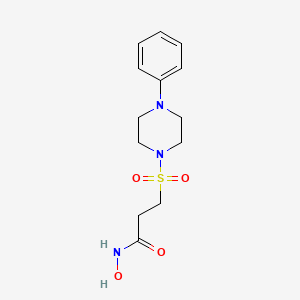![molecular formula C13H10N4O8 B14191506 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol CAS No. 835594-70-2](/img/structure/B14191506.png)
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a trinitroanilino group. This compound is a derivative of benzene and is known for its unique chemical properties due to the presence of both hydroxyl and nitro groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol typically involves a multi-step process starting from benzene. The initial step often includes nitration of benzene to introduce nitro groups, followed by further functionalization to attach the trinitroanilino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated and nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar in structure but lacks the trinitroanilino group.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene derivative but with hydroxyl groups in different positions.
Resorcinol (benzene-1,3-diol): Similar to hydroquinone but with hydroxyl groups in the meta position.
Uniqueness
4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol is unique due to the presence of both hydroxyl and trinitroanilino groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
835594-70-2 |
|---|---|
Fórmula molecular |
C13H10N4O8 |
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
4-[(2,4,6-trinitroanilino)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H10N4O8/c18-11-2-1-7(3-12(11)19)6-14-13-9(16(22)23)4-8(15(20)21)5-10(13)17(24)25/h1-5,14,18-19H,6H2 |
Clave InChI |
PZXHNUVICYHPMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)

![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)
